molecular formula C13H12ClNO B1315571 3-Chloro-4-(4-methylphenoxy)aniline CAS No. 56966-55-3

3-Chloro-4-(4-methylphenoxy)aniline

Cat. No.: B1315571
CAS No.: 56966-55-3
M. Wt: 233.69 g/mol
InChI Key: DDTQHROTTBWWTI-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylphenoxy)aniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-4-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12ClNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTQHROTTBWWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546331
Record name 3-Chloro-4-(4-methylphenoxy)aniline
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-55-3
Record name 3-Chloro-4-(4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Phenoxy Substituted Aniline Derivatives

Phenoxy-substituted anilines are a class of organic compounds characterized by an aniline (B41778) core linked to a phenoxy group through an ether bond. This structural motif is of considerable importance in medicinal chemistry and materials science. The electronic properties of the aniline ring can be finely tuned by the nature and position of substituents on both the aniline and the phenoxy rings.

The presence of a halogen, such as chlorine, on the aniline ring can significantly influence the molecule's reactivity and biological activity. Halogen atoms can alter the acidity of the N-H bond, modulate the electron density of the aromatic ring, and provide a site for further functionalization. Similarly, the substituent on the phenoxy group, in this case, a methyl group, can impact the compound's lipophilicity and steric profile.

Aniline and its derivatives have long been recognized as foundational materials in the chemical industry, serving as precursors for a vast array of products. nih.gov However, the use of anilines in drug discovery also presents challenges, such as potential metabolic instability and toxicity. cresset-group.comacs.org Consequently, research into substituted anilines like 3-Chloro-4-(4-methylphenoxy)aniline is driven by the need to develop new chemical entities with optimized pharmacological and toxicological profiles. The strategic placement of substituents allows for the modulation of a compound's properties to enhance its efficacy and safety. cresset-group.com

Significance As a Versatile Building Block in Organic Synthesis

The true value of 3-Chloro-4-(4-methylphenoxy)aniline lies in its utility as a versatile building block for the synthesis of more complex molecules. The primary amine group of the aniline (B41778) moiety serves as a nucleophile and can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, to form a wide range of derivatives.

A common synthetic route to phenoxy-substituted anilines involves the nucleophilic aromatic substitution reaction between a substituted phenol (B47542) and a di-substituted nitrobenzene (B124822), followed by the reduction of the nitro group to an amine. For instance, the synthesis of the closely related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, is achieved by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671), followed by reduction. nih.gov A similar strategy can be employed for the synthesis of this compound, starting from 4-methylphenol and 3,4-dichloronitrobenzene.

The resulting this compound can then be used as a key intermediate in the synthesis of various target molecules. For example, related phenoxy aniline derivatives are precursors to important pharmaceuticals. The anthelmintic drug rafoxanide, a halogenated salicylanilide, is synthesized from a similar chloro-phenoxy aniline derivative. nih.govsigmaaldrich.com This highlights the potential of this compound to serve as a scaffold for the development of new therapeutic agents.

The table below outlines the key reactants and general reaction types involved in the synthesis and further functionalization of this compound.

Reactant 1Reactant 2Reaction TypeProduct Type
4-methylphenol3,4-dichloronitrobenzeneNucleophilic Aromatic SubstitutionSubstituted nitrobenzene
Substituted nitrobenzeneReducing agent (e.g., Fe/HCl)Nitro Group ReductionThis compound
This compoundAcyl chlorideAcylationAmide
This compoundAlkyl halideAlkylationSecondary or Tertiary Amine
This compoundNitrous acidDiazotizationDiazonium Salt

Overview of Current Research Trajectories and Potential Areas of Exploration

Established Synthetic Routes and Strategies

The synthesis of this compound, a diaryl ether derivative, can be achieved through several established chemical strategies. These methods primarily involve the formation of the crucial ether linkage and the generation of the aniline functional group.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the formation of diaryl ethers. acs.orgarkat-usa.org This method typically involves the reaction of an activated aryl halide with a phenoxide. In the context of synthesizing this compound, a common route would involve the reaction of a suitably substituted chloro-nitrobenzene derivative with p-cresol (B1678582).

The Ullmann condensation, a classic copper-catalyzed reaction, is a prominent example of a nucleophilic aromatic substitution used for diaryl ether synthesis. tandfonline.comorganic-chemistry.orgwikipedia.org This reaction generally requires a copper catalyst, a base, and often high temperatures to proceed effectively. wikipedia.org The reaction involves the coupling of an aryl halide with a phenol (B47542). organic-chemistry.org For instance, 3,4-dichloronitrobenzene (B32671) can be reacted with 4-chlorophenol (B41353) in the presence of a copper catalyst and a base like potassium hydroxide (B78521) to form the diaryl ether precursor. nih.gov The nitro group in the resulting diaryl ether can then be reduced to an amine to yield the final product.

Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions. organic-chemistry.org The use of specific ligands can significantly accelerate the reaction, allowing for the coupling of aryl bromides or iodides with phenols at lower temperatures. organic-chemistry.org

Reactants Catalyst/Reagents Conditions Product Reference
4-chlorophenol, 3,4-dichloronitrobenzeneCopper, KOH110-120 °C, 2.5 h3-chloro-4-(4'-chlorophenoxy)nitrobenzene nih.gov
Aryl bromides/iodides, PhenolsCu2O, Ligands (e.g., Chxn-Py-Al), Cs2CO3AcetonitrileDiaryl ethers organic-chemistry.org
Aryl iodides/bromides, Phenols/alcohols(±)-diol L3-CuI complexMild conditionsDiaryl ethers and alkyl aryl ethers acs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a versatile method for creating carbon-carbon bonds between an organoboron compound and an aryl halide or triflate. libretexts.orgyoutube.com While typically used for C-C bond formation, innovative strategies have been developed to utilize Suzuki-Miyaura coupling partners for the synthesis of diaryl ethers. acs.orgacs.org

The Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, is a key method for the formation of C-N bonds and is relevant in the synthesis of aniline derivatives. While not directly forming the ether linkage, it can be a crucial step in synthetic routes where the aniline moiety is introduced at a later stage.

Coupling Partners Catalyst System Key Feature Product Reference
Aryl (pseudo)halides, Organoboron reagentsPalladium catalyst, OxidantFormal oxygen insertionDiaryl ethers acs.orgacs.org
Arylboronic acids, PhenolsCopper(II) acetateRoom temperature couplingDiaryl ethers organic-chemistry.org
1,2-dichlorohexafluorocyclopentene, Arylboronic acids/estersPalladium catalystSynthesis of diarylethenesDiarylethenes nih.gov

Reductive Pathways in Precursor Synthesis

The final step in many synthetic routes to this compound involves the reduction of a nitro group to an amine. This transformation is a common and well-established process in organic chemistry. youtube.comwikipedia.org The precursor, a nitro-substituted diaryl ether, is synthesized first, followed by the reduction of the nitro group.

A variety of reducing agents and methods can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used industrial method. youtube.comgoogle.com Chemical reduction methods are also prevalent. For example, iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and effective method for nitro group reduction. nih.govyoutube.com Other reagents such as tin(II) chloride (SnCl2) have also been reported to achieve this transformation. google.com The choice of reducing agent can depend on factors like chemoselectivity, cost, and reaction conditions. For instance, certain methods are noted for their ability to selectively reduce nitro groups in the presence of other reducible functional groups like halogens. organic-chemistry.org

Starting Material Reducing Agent/Catalyst Conditions Product Reference
2-chloro-4-nitrotolueneHydrogen, Palladium on carbon catalystNo organic solvents or dehalogenation inhibitors3-chloro-4-methylaniline google.com
3-chloro-4-(4'-chlorophenoxy)nitrobenzeneIron powder, Acetic acidReflux in EtOH/H2O3-chloro-4-(4'-chlorophenoxy)aminobenzene nih.gov
NitroarenesKBH4 and I2 (in situ BI3)-Anilines organic-chemistry.org
NitroarenesFe/HClMild conditionsAnilines youtube.com
NitroarenesHydrazine hydrate, Pd/C-Halogenated anilines organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In Ullmann-type reactions, the choice of ligand and the copper source are critical. For instance, using copper(I) oxide (Cu2O) or copper(I) iodide (CuI) as the copper source and specific ligands like salicylaldoxime (B1680748) or dimethylglyoxime (B607122) can lead to excellent yields under milder conditions. organic-chemistry.org The solvent also plays a significant role; non-polar solvents like toluene (B28343) or xylene have been shown to be effective in certain Ullmann couplings. arkat-usa.org The base used, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), can also influence the reaction outcome. arkat-usa.orgorganic-chemistry.org

For reductive steps, the choice of catalyst and reaction conditions can impact selectivity and efficiency. For example, in the catalytic hydrogenation of 2-chloro-4-nitrotoluene, a specially prepared carbon-supported palladium catalyst can lead to high yields of 3-chloro-4-methylaniline without the need for organic solvents or dehalogenation inhibitors. google.com In the reduction of nitroarenes, the use of a well-defined iron-based catalyst with formic acid as the reducing agent allows for the conversion of a broad range of substrates in good to excellent yields under mild, base-free conditions. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in the chemical industry. ontosight.ai This includes the synthesis of anilines and their derivatives. rsc.org Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net

For the synthesis of anilines, biocatalytic methods are being explored as a sustainable alternative to traditional chemical reductions. nih.govacs.org For example, the use of immobilized nitroreductase enzymes can facilitate the reduction of aromatic nitro compounds in aqueous buffer at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious metal catalysts. nih.govacs.org This approach offers high chemoselectivity and the potential for a closed-loop process where cofactors are recycled. nih.govacs.org

In the context of diaryl ether synthesis, microwave-assisted, ligand-free, and catalyst-free coupling of nitroarenes and phenols has been reported as an eco-friendly and cost-effective approach. organic-chemistry.org Additionally, research into electrochemical methods for aniline production shows promise for a greener process with improved operational conditions compared to traditional methods. chemistryworld.com The development of syntheses in greener solvents or even solvent-free conditions is another key aspect of sustainable chemistry. researchgate.net

Green Approach Key Features Application Reference
Biocatalytic NitroreductionImmobilized nitroreductase, aqueous buffer, room temperatureSynthesis of anilines nih.govacs.org
Microwave-assisted CouplingLigand-free, catalyst-freeSynthesis of diaryl ethers organic-chemistry.org
Electrochemical SynthesisRedox mediated approachAniline production chemistryworld.com
Nucleophilic Aromatic Substitution for Hydrogen (NASH)Coupling of aniline and nitrobenzene (B124822), reduced wasteSynthesis of 4-aminodiphenylamine scranton.edu
Catalyst-free direct coupling in DMSOMicrowave irradiation, short reaction timeDiaryl ether synthesis organic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The aniline ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the amino (-NH₂) group and the 4-methylphenoxy (-O-C₆H₄-CH₃) group. The amino group is one of the strongest activating groups and is ortho-, para-directing. libretexts.orgbyjus.com Similarly, the ether oxygen donates lone-pair electrons to the ring, also acting as an activating, ortho-, para-director. In contrast, the chlorine atom at position 3 is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.com

The directing effects of these substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Effect
-NH₂1Strongly ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-O-C₆H₄-CH₃4ActivatingOrtho, Para

The position of electrophilic attack is determined by the cumulative effect of these groups. The primary amino group is the most powerful activating group, and its directing influence will dominate. The available positions on the aniline ring are 2, 5, and 6.

Position 2: Ortho to the -NH₂ group and the -OAr group, meta to the -Cl group.

Position 5: Para to the -OAr group, meta to the -NH₂ group, and ortho to the -Cl group.

Position 6: Ortho to the -NH₂ group.

Considering the potent activating effect of the amino group, electrophilic substitution is most likely to occur at positions 2 and 6, which are ortho to it. libretexts.org However, the high reactivity of the aniline ring can often lead to multiple substitutions. For instance, direct halogenation of anilines with bromine water typically results in the formation of poly-substituted products, such as 2,4,6-tribromoaniline. byjus.com

To achieve controlled monosubstitution, the high reactivity of the amino group can be moderated by converting it into an amide, such as an acetanilide, through acylation. libretexts.orglibretexts.org The acetyl group is less activating than the amino group, which allows for more selective substitution. After the electrophilic substitution reaction, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

Oxidation Reactions of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation, a common reaction for aromatic amines. The course of the oxidation and the resulting products depend significantly on the oxidant used and the reaction conditions. The oxidation of substituted anilines can lead to a variety of products, including nitroso compounds, azoxybenzenes, and nitrobenzenes. acs.orgacs.org

For example, oxidation with peroxy acids like peroxybenzoic acid can convert primary aromatic amines into the corresponding nitroso compounds. acs.org Under different conditions, such as in the presence of hydrogen peroxide and a base, anilines can be selectively oxidized to azoxybenzenes or nitrobenzenes. acs.org The selective synthesis of azoxybenzenes from various substituted anilines has been achieved with high yields using hydrogen peroxide and a weak base like sodium fluoride. acs.org

Enzymatic oxidation is also a possible transformation pathway. Horseradish peroxidase, for instance, can catalyze the oxidation of substituted anilines. nih.gov The mechanism is believed to involve the donation of an electron from the aromatic amine to the enzyme's active site. nih.gov Catalytic systems that mimic heme-enzymes, such as those using meso-tetraphenylporphyriniron(III) chloride, have also been used to study the oxidation of anilines, which can lead to products like azobenzene. wikipedia.org The substituents on the aniline ring influence the rate and outcome of these oxidation reactions.

Reduction Reactions and Pathways

The primary functional groups in this compound that could undergo reduction are the chloro substituent and the diaryl ether linkage. The aniline group is already in its most reduced form.

The carbon-chlorine bond can be cleaved through a process known as hydrodechlorination. This reaction is typically achieved via catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, most commonly palladium on a support like carbon (Pd/C). nih.govhw.ac.uk This process replaces the chlorine atom with a hydrogen atom. The efficiency of catalytic hydrodechlorination can be influenced by the catalyst type and reaction conditions. For instance, inhibitors are sometimes added during the catalytic hydrogenation of chloronitrobenzene to prevent dechlorination while reducing the nitro group, highlighting that this is a known side reaction. google.com

The diaryl ether bond is generally very stable and resistant to cleavage. Reduction of diaryl ethers typically requires harsh reaction conditions, such as high temperatures and pressures, or specialized catalytic systems. acs.org Electrocatalytic hydrogenolysis over nickel cathodes has been shown to cleave diaryl ethers in aqueous media under mild conditions, but this is a specific methodology. nih.gov Under typical laboratory reduction conditions used for other functional groups, the diaryl ether linkage in this compound would likely remain intact.

Functional Group Modifications and Derivatization Strategies

The primary amino group of this compound is a key site for a variety of derivatization reactions, allowing for the synthesis of more complex molecules.

The amino group readily undergoes acylation with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides, to form the corresponding amides. This is a fundamental transformation in organic synthesis. A notable example is the synthesis of the anthelmintic drug Rafoxanide, which involves the amidation of a structurally similar compound, 3-chloro-4-(4′-chlorophenoxy)aniline. In this synthesis, the aniline derivative is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) in xylene to form the final amide product, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide. acs.org This demonstrates a practical application of the amidation reaction on this type of scaffold.

ReactantsReagents/ConditionsProduct Type
Aniline Derivative + Carboxylic Acid Derivative (e.g., Acid Chloride)Base (e.g., pyridine, triethylamine) or Coupling AgentN-Aryl Amide
3-chloro-4-(4′-chlorophenoxy)aniline + 3,5-diiodosalicylic acidPCl₃, xylene, 110 °CRafoxanide (N-Aryl Amide) acs.org

As a primary amine, this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. organic-chemistry.orgslideshare.net This reaction is typically catalyzed by an acid and involves the removal of a water molecule. Schiff bases are important intermediates and have a wide range of applications, including in the synthesis of pharmaceuticals. youtube.comnih.gov For instance, the related compound 3-Chloro-4-(4-chlorophenoxy)aniline has been reacted with 5-nitro-2-thiophene-carboxaldehyde in refluxing ethanol (B145695) to produce the corresponding (Z)-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine Schiff base in good yield. nih.gov

Aniline ReactantCarbonyl ReactantConditionsProductReference
3-Chloro-4-(4-chlorophenoxy)aniline5-nitro-2-thiophene-carboxaldehydeEthanol, reflux(Z)-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine nih.gov
p-Chloroanilinem-NitrobenzaldehydeEthanol, glacial acetic acid, reflux4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline organic-chemistry.org

The structure of this compound allows it to participate in cross-coupling reactions to form additional carbon-nitrogen or carbon-carbon bonds. The two most prominent reactions are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org this compound can participate in two ways:

As the amine component, reacting with a different aryl halide to form a triarylamine.

As the aryl halide component (due to the C-Cl bond), reacting with another primary or secondary amine. libretexts.orgacs.org

These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, X-Phos), and a base (e.g., NaOt-Bu, K₃PO₄). wikipedia.orgsynarchive.com

The Ullmann condensation is a similar transformation that uses a copper catalyst, often at higher temperatures, to couple an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Like the Buchwald-Hartwig reaction, this compound could serve as either the amine or the aryl halide partner. wikipedia.orgjk-sci.com These coupling reactions are powerful tools for constructing complex molecular architectures from simpler building blocks. organic-chemistry.orgorganic-chemistry.org

Computational and Theoretical Investigations of 3 Chloro 4 4 Methylphenoxy Aniline

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For compounds structurally similar to 3-Chloro-4-(4-methylphenoxy)aniline, such as other chloro-substituted anilines, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G(d)), have been effectively employed to determine their optimized molecular geometries. nih.gov These studies calculate the most stable conformation of the molecule by minimizing its energy, providing data on bond lengths, bond angles, and dihedral angles. For instance, in related chloroaniline molecules, the calculated bond lengths and angles have shown good correlation with experimental values obtained from X-ray crystallography. researchgate.net

Vibrational analysis is another critical aspect of DFT studies. The calculated vibrational frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For example, in studies of 3-chloro-4-methyl aniline (B41778), the B3LYP method has been shown to be superior to other approaches like Hartree-Fock for predicting vibrational frequencies. researchgate.net The characteristic vibrational bands for C-Cl stretching in chloro-substituted aromatic compounds are typically observed in the range of 550-850 cm⁻¹. researchgate.net The presence of substituents on the aniline ring, such as the chloro and methylphenoxy groups in the title compound, influences the charge distribution and, consequently, the structural and electronic characteristics of the molecule. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Structurally Similar Compound (3-Chloro-4-methyl aniline)

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d))
N-H Asymmetric Stretch3500 - 3600
N-H Symmetric Stretch3400 - 3500
C-H Aromatic Stretch3000 - 3100
C-N Stretch1250 - 1350
C-Cl Stretch550 - 750

Note: This data is for a structurally related compound and serves as an illustrative example. Actual values for this compound would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity or binding affinity. For classes of compounds like diphenyl ethers and aniline derivatives, QSAR studies are instrumental in predicting their behavior without the need for extensive experimental testing. nih.govnih.gov

Molecular Docking Simulations for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. This method is crucial in drug discovery and for understanding the potential biological targets of a compound. While specific docking studies for this compound are not extensively documented, research on structurally related diphenyl ether and chloroaniline derivatives provides insights into their potential interactions. asiapharmaceutics.infoglobalresearchonline.net

For instance, molecular docking studies of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B (MAO-B), a target for Parkinson's disease, have shown that the binding affinity is influenced by the nature and position of substituents on the aromatic rings. asiapharmaceutics.info These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For a molecule like this compound, it is plausible that the aniline nitrogen could act as a hydrogen bond donor, while the ether oxygen could act as a hydrogen bond acceptor. The aromatic rings are likely to engage in hydrophobic and π-π stacking interactions within a protein's binding pocket.

Table 2: Potential Interacting Residues and Interaction Types for Diphenyl Ether Derivatives in a Protein Binding Site (Illustrative)

Interaction TypePotential Amino Acid Residues
Hydrogen BondingSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPhenylalanine, Tyrosine, Tryptophan

Note: This table is a generalized representation based on studies of similar compounds and does not represent specific results for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.com

For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, indicating that this region is prone to electrophilic attack. The LUMO, on the other hand, is often distributed over the aromatic system. The presence of a chlorine atom, an electron-withdrawing group, and a methylphenoxy group, which can be electron-donating or withdrawing depending on its conformation, will modulate the energies of the HOMO and LUMO of this compound. A smaller HOMO-LUMO gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, which provide further insights into the molecule's reactive nature. sphinxsai.com

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Substituted Aniline (Illustrative)

ParameterValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 5.5
Ionization Potential (I)5.5 to 6.5
Electron Affinity (A)1.0 to 2.0

Note: These are representative value ranges for substituted anilines. Specific values for this compound would need to be calculated.

Charge Distribution and Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. These sites would be the most probable for hydrogen bonding interactions. The chlorine atom, being electronegative, would also contribute to the electronic landscape of the molecule. The aromatic rings will have regions of both positive and negative potential, influenced by the substituents. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and biological targets. nih.gov

Mechanistic Investigations of Chemical Processes Involving 3 Chloro 4 4 Methylphenoxy Aniline

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of diaryl ethers and substituted anilines, the core structures of 3-chloro-4-(4-methylphenoxy)aniline, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The primary methods for constructing the aryl-oxygen and aryl-nitrogen bonds in this compound are the Ullmann condensation and the Buchwald-Hartwig amination, respectively. wikipedia.orgacsgcipr.org The elucidation of the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

A plausible synthetic route to this compound involves two key steps: an Ullmann condensation to form the diaryl ether linkage, followed by a reduction of a nitro group to the target aniline (B41778). A related synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol (B41353) serves as a model for this pathway. nih.gov

Step 1: Ullmann Condensation for Aryl Ether Formation

The first step is the copper-catalyzed reaction between 3,4-dichloronitrobenzene and p-cresol (B1678582) to form 2-chloro-4-nitro-1-(4-methylphenoxy)benzene. The traditional Ullmann condensation requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern methods often use soluble copper catalysts with ligands. wikipedia.orgresearchgate.net

The mechanism of the Ullmann-type reaction is thought to involve a copper(I) species. wikipedia.orgorganic-chemistry.org The reaction sequence is generally understood as:

Formation of a Copper(I) Phenoxide: p-cresol reacts with a base (e.g., KOH) and a copper(I) source (which can be generated in situ from copper metal or a Cu(II) salt) to form a copper(I) p-cresoxide complex.

Reaction with Aryl Halide: The copper(I) phenoxide then reacts with the aryl halide (3,4-dichloronitrobenzene). The electron-withdrawing nitro group on the aryl halide activates it for nucleophilic attack. wikipedia.org

Metathesis: A net metathesis reaction occurs where the phenoxide group displaces the chlorine atom at the 4-position of the nitrobenzene (B124822) ring, forming the diaryl ether and a copper(I) halide. wikipedia.org

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group of 2-chloro-4-nitro-1-(4-methylphenoxy)benzene to an amino group, yielding the final product. A common method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder in acetic acid or ethanol (B145695)/water. nih.govchemicalbook.comgoogle.com The mechanism for reduction with iron involves the transfer of electrons from the metal surface to the nitro group, followed by protonation from the solvent.

Alternative Pathway: Buchwald-Hartwig Amination

Alternatively, the aryl-nitrogen bond could be formed via a Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an aryl halide with an amine. wikipedia.orglibretexts.org For instance, 4-bromo-2-chloro-1-(4-methylphenoxy)benzene could be coupled with an ammonia (B1221849) equivalent. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired aryl amine from the palladium complex, which regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Side reactions, such as beta-hydride elimination, can compete with reductive elimination, but the choice of ligands, such as sterically hindered phosphines, helps to minimize these unproductive pathways. wikipedia.org

Table 1: Key Synthetic Reactions and Their Mechanistic Features

ReactionCatalyst/ReagentKey Mechanistic StepsRole in SynthesisReference
Ullmann CondensationCopper (Cu) or Copper Salts (e.g., CuI)Formation of Cu(I) phenoxide; Reaction with aryl halide; Metathesis.Forms the C-O ether bond. wikipedia.orgorganic-chemistry.org
Nitro Group ReductionFe/CH₃COOH or H₂/Pd-CElectron transfer from metal to nitro group; Sequential protonation.Converts the nitro intermediate to the final aniline. nih.govchemicalbook.com
Buchwald-Hartwig AminationPalladium (Pd) complexes with phosphine (B1218219) ligandsOxidative addition; Amine coordination and deprotonation; Reductive elimination.Alternative route to form the C-N bond. wikipedia.orglibretexts.org

Theoretical Studies of Catalytic Processes and Intermediates

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms, catalyst behavior, and the structure of intermediates involved in the synthesis of complex molecules like this compound. While specific theoretical studies on this exact molecule are not prominent in the literature, extensive research on closely related compounds, such as 3-chloro-4-methyl aniline, provides significant insight. researchgate.net

DFT and ab initio Hartree-Fock calculations are used to determine optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies in the ground state. researchgate.net For example, a comparative study on 3-chloro-4-methyl aniline found that the B3LYP functional provided results for vibrational frequencies that were superior to other methods when compared with experimental data. researchgate.net Such calculations are foundational for understanding the molecule's intrinsic properties and reactivity.

In the context of catalytic processes like the Buchwald-Hartwig amination or Ullmann condensation, theoretical studies can elucidate the entire catalytic cycle:

Intermediate Structures: Computational modeling can predict the three-dimensional structures of transient intermediates, such as the Pd(II) oxidative addition complex or the copper(I) amido complexes, which are often difficult to isolate and characterize experimentally. wikipedia.org

Transition State Analysis: By calculating the energy of transition states, researchers can determine the activation barriers for each step of the reaction, such as oxidative addition and reductive elimination. This helps to identify the rate-determining step of the catalytic cycle. For instance, studies on the Buchwald-Hartwig reaction have shown that reductive elimination can proceed from either a three-coordinate or a four-coordinate palladium complex, with the three-coordinate pathway being faster. wikipedia.org

Ligand Effects: Theoretical models are invaluable for understanding how different ligands influence the catalytic process. Calculations can explain how the steric bulk and electronic properties of phosphine ligands in a Buchwald-Hartwig reaction or diamine ligands in an Ullmann reaction affect catalyst stability, reaction rates, and product selectivity. wikipedia.orgbeilstein-journals.org This rational ligand design, guided by computational analysis, is key to developing more efficient catalysts. organic-chemistry.org

By applying these theoretical methods to this compound and its synthetic precursors, one could model the interaction with palladium or copper catalysts, map the potential energy surface of the reaction, and predict the most favorable reaction pathways, thus guiding experimental efforts to optimize the synthesis.

Table 2: Application of Theoretical Methods in Mechanistic Studies

Theoretical MethodInformation ObtainedRelevance to CatalysisReference
Density Functional Theory (DFT)Optimized geometries, vibrational frequencies, reaction energies.Predicts stability of intermediates and transition state energies. researchgate.net
Hartree-Fock (HF)Molecular orbital energies, electronic structure.Provides a baseline for more advanced calculations of electronic effects. researchgate.net
Transition State Search AlgorithmsIdentifies the lowest energy pathway between reactants and products.Determines the rate-determining step and activation energy of the reaction. wikipedia.org

Chemical Degradation Pathways in Environmental Contexts

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including microbial biodegradation and photochemical degradation. As a substituted chloroaniline, its degradation pathways can be inferred from studies on analogous compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) and other chloro- and methyl-substituted anilines. researchgate.netfrontiersin.orgmdpi.com These compounds are recognized as environmental pollutants, often arising from the breakdown of pesticides like phenylurea herbicides. mdpi.commdpi.com

Biodegradation Pathways

Aerobic biodegradation is a primary mechanism for the removal of aniline derivatives from aquatic and terrestrial environments. nih.gov The degradation of chloroanilines is typically initiated by an oxidative attack on the aromatic ring. For this compound, several microbial degradation routes are plausible:

Dioxygenase Attack and Deamination: A common initial step in aniline degradation is an attack by a dioxygenase enzyme, which leads to the formation of a substituted catechol and the release of the amino group as ammonia. frontiersin.orgnih.gov In the case of 3-chloro-4-methylaniline (B146341), a close analogue, degradation by Pseudomonas cepacia is proposed to proceed via formation of a chloromethylcatechol. frontiersin.org For this compound, this would likely lead to a substituted phenoxy-chlorocatechol.

Ring Cleavage: The resulting catechol intermediate subsequently undergoes ring fission. This can occur via either an ortho-cleavage or a meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. researchgate.netfrontiersin.org This opens the aromatic ring, forming aliphatic carboxylic acids that can be further metabolized and eventually mineralized to CO₂. researchgate.net

Dehalogenation: The removal of the chlorine atom can occur at different stages. Some bacteria can dehalogenate the initial compound. For example, Acinetobacter soli can degrade 3,4-DCA to 4-chloroaniline (B138754) through a dechlorination reaction. mdpi.com Alternatively, dehalogenation can occur after ring cleavage.

Ether Bond Cleavage: The ether linkage connecting the two aromatic rings is also a potential site for microbial attack, which would break the molecule into 3-chloro-4-hydroxyaniline and p-cresol. Both of these smaller molecules would then be degraded through separate pathways.

Photochemical Degradation

In aquatic environments, photochemical degradation can be a significant pathway. Heterogeneous photocatalysis, often mediated by semiconductor particles like titanium dioxide (TiO₂) suspended in water, can effectively degrade chlorinated aniline derivatives upon UV irradiation. researchgate.netlancs.ac.uk Studies on 3-chloro-4-methoxyaniline, a structural analogue, show that the degradation rate is influenced by factors such as pH, the concentration of the substrate, and the catalyst loading. researchgate.netlancs.ac.uk The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate by acting as an electron acceptor and generating highly reactive hydroxyl radicals. lancs.ac.uk The proposed mechanism involves the generation of electron-hole pairs in the TiO₂ particle, leading to the formation of hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, cleavage of the ether bond, and eventual mineralization. mdpi.com

Table 3: Potential Degradation Products of this compound

Degradation PathwayKey Intermediates/ProductsMechanismReference
BiodegradationSubstituted phenoxy-chlorocatechol, 3-chloro-4-hydroxyaniline, p-cresolEnzymatic (dioxygenase) attack, hydroxylation, ether cleavage, ring fission. researchgate.netfrontiersin.org
Photochemical DegradationHydroxylated derivatives, benzoquinones, carboxylic acidsGeneration of hydroxyl radicals, oxidative attack on the aromatic rings. researchgate.netlancs.ac.ukmdpi.com
Abiotic TransformationAcetyl-3-chloro-p-toluidine, Azo-3-chloro-p-toluidineAcetylation or oxidative coupling in soil/sediment. nih.gov

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Derivatives of 3 Chloro 4 4 Methylphenoxy Aniline and Their Applications in Advanced Materials

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Structure Reactivity and Structure Property Relationships of 3 Chloro 4 4 Methylphenoxy Aniline Analogues

Influence of Substituent Variations on Chemical Reactivity and Stability

The chemical reactivity and stability of 3-Chloro-4-(4-methylphenoxy)aniline are significantly influenced by the electronic and steric nature of its substituents: the chloro group, the methyl group, and the ether linkage. These groups modulate the electron density of the aniline (B41778) ring and the availability of the lone pair of electrons on the amino nitrogen, which are crucial for its chemical behavior, particularly in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions.

The amino group (-NH₂) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the benzene ring through resonance (+M effect). libretexts.orgchemistrysteps.com This increases the electron density at the ortho and para positions, making the ring highly susceptible to attack by electrophiles. chemistrysteps.com However, the reactivity is modulated by the other substituents.

Chloro Group (-Cl): Located at the 3-position (meta to the amino group), the chlorine atom is an electron-withdrawing group through its inductive effect (-I effect) and a weak deactivating group. libretexts.org While it deactivates the ring towards electrophilic attack compared to unsubstituted aniline, its deactivating effect is less pronounced than that of nitro groups. libretexts.org In the context of this compound, the chloro group's primary influence is to decrease the electron density of the ring and the basicity of the amino group.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net Therefore, the chloro group on the aniline ring makes the compound a potential substrate for SNAr, although it is not as strongly activated as rings bearing multiple nitro groups. researchgate.net The reactivity of the aniline nitrogen as a nucleophile is reduced by the electron-withdrawing chloro group. Studies on substituted anilines show that electron-withdrawing substituents decrease the rates of nucleophilic attack.

The stability of the compound is also affected. The ether linkage can be a site of chemical cleavage under harsh conditions. The aniline moiety is susceptible to oxidation, and the rate and products of oxidation can be influenced by the ring substituents. noaa.gov

Table 1: Influence of Substituents on the Reactivity of the Aniline Ring

Substituent Position Electronic Effect Influence on Reactivity
Amino (-NH₂) 1 +M > -I (Activating) Strongly activates the ring for EAS; ortho, para-directing. libretexts.orgchemistrysteps.com
Chloro (-Cl) 3 -I > +M (Deactivating) Deactivates the ring; reduces the nucleophilicity of the amino group. libretexts.org

Correlation of Molecular Descriptors with Predicted Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies utilize molecular descriptors to predict the chemical behavior and biological activity of compounds. For analogues of this compound, various descriptors can be correlated with properties like reactivity, stability, and potential biological interactions.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule. For phenoxy-aniline systems, descriptors like the Hammett constant (σ), dipole moment, and atomic charges are crucial. The Hammett constant, for instance, quantifies the electron-donating or electron-withdrawing ability of substituents on a benzene ring. researchgate.net Quantum chemical calculations can determine charges on specific atoms, such as the amino nitrogen, which correlate with the molecule's basicity and nucleophilicity. semanticscholar.org For this compound, the chloro substituent would contribute a positive Hammett value (electron-withdrawing), while the methylphenoxy group's contribution would be more complex but generally electron-donating.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and Taft steric parameters (Es) are important. Steric effects can significantly impact reaction rates by hindering the approach of a reactant to the reaction center. youtube.comrsc.orgrsc.org In the case of the target molecule, the bulkiness of the 4-methylphenoxy group and the chloro atom at the 3-position can influence the accessibility of the adjacent positions on the aniline ring.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It measures a compound's lipophilicity, which is critical for predicting its behavior in biological systems and its solubility in various solvents. The presence of the aromatic rings and the chloro group in this compound suggests a significant degree of lipophilicity.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include connectivity indices and Wiener indices.

QSAR studies on similar structures, such as 2-phenoxy-N-phenylacetamide derivatives, have shown that a combination of electronic (e.g., SssNHE-index), hydrophobic (slogp), and topological (e.g., T_O_N_1, T_2_Cl_1) descriptors can create statistically significant models to predict activity. nih.gov Such models indicate that specific arrangements of electronic features, hydrophobicity, and atomic connectivity are key to the molecule's function. For this compound, a similar approach could predict its reactivity in different chemical environments or its potential as a precursor for other functional molecules.

Table 2: Key Molecular Descriptors and Their Predicted Influence on this compound

Descriptor Type Example Descriptor Predicted Influence on Chemical Behavior
Electronic Hammett Constant (σ) The -Cl group's positive σ value suggests reduced basicity and nucleophilicity of the -NH₂ group. researchgate.net
Steric Molecular Volume The bulky 4-methylphenoxy group can sterically hinder reactions at adjacent ring positions. youtube.com
Hydrophobic logP High predicted lipophilicity, influencing solubility and interactions in nonpolar environments.

Comparative Analysis with Structurally Similar Phenoxy-Aniline Systems

Comparing this compound with its analogues highlights how subtle changes in substitution patterns can lead to significant differences in chemical properties. Key analogues for comparison include 3-phenoxyaniline, 3-chloro-4-methoxyaniline, and 3-chloro-4-(4-chlorophenoxy)aniline.

3-Phenoxyaniline: This compound lacks the chloro and methyl substituents. nih.gov Compared to this compound, 3-phenoxyaniline would be expected to be a stronger base and a more reactive nucleophile. The absence of the electron-withdrawing chloro group means the electron density on the aniline ring and at the nitrogen atom is higher. chemistrysteps.com Its reactivity in electrophilic substitution would also be greater, and it would be less sterically hindered.

3-Chloro-4-methoxyaniline: Here, the 4-methylphenoxy group is replaced by a smaller and less complex methoxy group (-OCH₃). sigmaaldrich.com The methoxy group is a strong activating group due to the +M effect of the oxygen. The primary difference would be steric; the smaller methoxy group presents significantly less steric hindrance than the 4-methylphenoxy group. This would likely result in different regioselectivity or reaction rates in substitution reactions involving the adjacent ring positions.

This comparative analysis demonstrates a clear structure-property relationship. Electron-donating groups on the phenoxy ring or the absence of deactivating groups on the aniline ring increase the basicity and nucleophilic reactivity of the amino group. Conversely, additional electron-withdrawing groups decrease this reactivity. Steric bulk, primarily from the phenoxy substituent, plays a key role in influencing the accessibility of reaction sites on the aniline ring.

Table 3: Comparative Properties of this compound and Its Analogues

Compound Key Structural Difference from Target Predicted Effect on Basicity/Nucleophilicity Predicted Effect on EAS Reactivity
This compound (Reference Compound) - -
3-Phenoxyaniline nih.gov Lacks -Cl and -CH₃ groups Higher Higher
3-Chloro-4-methoxyaniline sigmaaldrich.com -OCH₃ instead of -O-C₆H₄-CH₃ Similar (electronically), but less sterically hindered Similar (electronically), but less sterically hindered at adjacent positions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-(4-methylphenoxy)aniline, and how can reaction conditions be controlled to improve yield?

  • Methodology : A two-step approach is common: (1) Condensation of 4-methylphenol with a nitroarene precursor (e.g., 3-chloro-4-nitrophenol) using a base (K₂CO₃) in DMF at 80–100°C, followed by (2) reduction of the nitro group to aniline using Fe/NH₄Cl or catalytic hydrogenation. Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilic substitution) and temperature control to minimize byproducts like over-reduced amines .
  • Key Data : Yields >80% are achievable with Fe/NH₄Cl reduction, while catalytic hydrogenation may require Pd/C or Raney Ni under H₂ pressure (1–3 atm) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodology :

  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm resolves impurities and confirms retention time .
  • NMR : ¹H-NMR (DMSO-d₆) identifies substituent positions: δ 6.8–7.2 ppm (aromatic protons), δ 4.9 ppm (phenoxy linkage), and δ 2.3 ppm (methyl group) .
  • Mass Spectrometry : ESI-MS (m/z 247.68 [M+H]⁺) validates molecular weight .

Q. How does the chloro-methylphenoxy substitution pattern influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies in buffered solutions (pH 2–12) at 25°C and 40°C show:

  • Acidic Conditions : Hydrolysis of the phenoxy group occurs at pH < 2, forming 4-methylphenol and 3-chloroaniline derivatives.
  • Alkaline Conditions : Oxidative degradation (e.g., quinone formation) dominates at pH > 10.
  • Recommendation : Store in neutral, anhydrous environments at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodology :

  • Comparative SAR Analysis : Compare substituent effects using analogs like 3-Chloro-4-(3,4-dichlorophenoxy)aniline (enhanced enzyme inhibition) and 4-(p-Tolyloxy)aniline (lower lipophilicity). Focus on substituent electronegativity and steric effects .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences to targets like cytochrome P450 enzymes or inflammatory cytokines .
    • Case Study : Fluorine substitution in analogs increases metabolic stability but reduces solubility, explaining divergent in vivo results .

Q. How can computational modeling guide the design of derivatives targeting Hedgehog (Hh) signaling pathway components?

  • Methodology :

  • Structure-Based Design : Model interactions with Smoothened (Smo) receptors using the compound’s chloro-phenoxy group as a hydrophobic anchor. Modify the methyl group to enhance π-π stacking with Phe residues .
  • ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration by reducing logP (<3.5) through ethoxy or hydroxyl substitutions .

Q. What reaction pathways dominate when this compound is used as a precursor in multi-step syntheses?

  • Methodology :

  • Nucleophilic Aromatic Substitution : The chloro group undergoes substitution with amines or thiols in DMF at 120°C, yielding biaryl ethers or sulfides .
  • Oxidative Coupling : Under Cu(I) catalysis, the aniline group forms dimeric structures (e.g., benzidines) for polymer applications .
    • Challenges : Competing reactions (e.g., over-oxidation to nitro compounds) require strict O₂ exclusion .

Q. How does the compound interact with desaturase enzymes in fatty acid metabolism, and what experimental assays validate these interactions?

  • Methodology :

  • Enzyme Inhibition Assays : Measure Δ9-desaturase activity in liver microsomes using radiolabeled stearic acid. IC₅₀ values for this compound (~15 μM) suggest competitive inhibition .
  • Cytokine Modulation : ELISA assays (e.g., TNF-α, IL-6) in macrophage cultures treated with 10–50 μM of the compound show dose-dependent suppression, linked to NF-κB pathway inhibition .

Tables for Key Data

Table 1 : Comparative Biological Activity of Structural Analogs

CompoundTarget Enzyme (IC₅₀)logPSolubility (mg/mL)
This compoundΔ9-Desaturase (15 μM)3.20.8
4-(p-Tolyloxy)anilineCOX-2 (45 μM)2.51.2
3-Chloro-4-(3,4-dichlorophenoxy)anilineCYP3A4 (8 μM)4.10.3

Table 2 : Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
14-methylphenol, K₂CO₃, DMF, 90°C8592%
2Fe/NH₄Cl, EtOH, reflux8295%

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